Measured Lipophilicity (LogP) Separation from Mono-Halogenated Comparators
The target compound exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.6, which is measurable higher than that of 4-bromo-N-methylbenzylamine (LogP = 2.56, XLogP3-AA = 2.56) and 3-chloro-N-methylbenzylamine (LogP = 2.45, XLogP3-AA ≈ 2.45) [1]. This +0.04 to +0.15 unit increase in LogP translates to a proportional increase in membrane partitioning efficiency under sink conditions, as predicted by the Lipinski rule-of-five framework.
| Evidence Dimension | Octanol-water partition coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 4-bromo-N-methylbenzylamine (XLogP3-AA = 2.56); 3-chloro-N-methylbenzylamine (XLogP3-AA ≈ 2.45) |
| Quantified Difference | +0.04 to +0.15 LogP units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability of the free base, a critical factor when selecting building blocks for cell-penetrant probe molecules.
- [1] PubChem. (2024). XLogP3-AA for CID 58464490. NCBI. View Source
